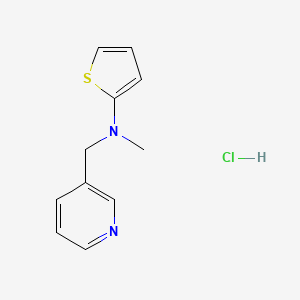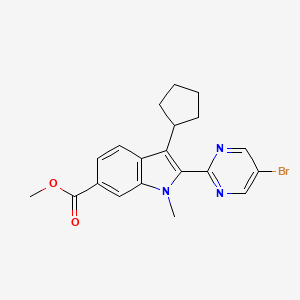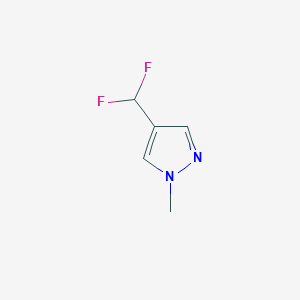
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one is a complex organic compound known for its significant biological activities. This compound belongs to the class of flavonoids, which are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the hydroxyphenyl and trihydroxy-tetrahydropyran groups. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities.
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in various biological processes.
Medicine: Research focuses on its potential anticancer, cardioprotective, and neuroprotective effects.
Industry: It is used in the development of nutraceuticals, pharmaceuticals, and cosmetic products due to its beneficial properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Mechanisms: It induces apoptosis in cancer cells, inhibits cell proliferation, and interferes with cancer cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of the trihydroxy-tetrahydropyran group, which may contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H20O10 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21?/m1/s1 |
Clave InChI |
MYXNWGACZJSMBT-JWFOYSBNSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)


![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)




![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)



